Product packaging for 7-Methyl-2-(methylthio)benzo[d]thiazole(Cat. No.:)

7-Methyl-2-(methylthio)benzo[d]thiazole

Cat. No.: B13944021
M. Wt: 195.3 g/mol
InChI Key: DPVSTMDDLHZGMA-UHFFFAOYSA-N
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Description

7-Methyl-2-(methylthio)benzo[d]thiazole (CAS 2942-20-3) is an organic compound with the molecular formula C 9 H 9 NS 2 and a molecular weight of 195.30 g/mol . It is a solid benzothiazole derivative supplied for laboratory research purposes only. Benzothiazoles constitute a privileged scaffold in medicinal chemistry and are recognized for their wide-ranging biological activities . As a class, benzothiazole derivatives are frequently investigated for their potential as broad-spectrum antimicrobial agents, showing activity against Gram-positive and Gram-negative bacteria, mycobacterial strains, and fungi . Structure-activity relationship (SAR) studies indicate that the antimicrobial potency of such compounds can be influenced by substitutions on the benzothiazole core, with electron-withdrawing groups often enhancing activity . Beyond antimicrobial applications, benzothiazole derivatives are also explored for their potential antioxidant, anti-inflammatory, and photoprotective properties, making them candidates for development in areas like cosmeceuticals and materials science . The specific research applications for this compound should be determined by the investigating researcher. This product is intended for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NS2 B13944021 7-Methyl-2-(methylthio)benzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

7-methyl-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NS2/c1-6-4-3-5-7-8(6)12-9(10-7)11-2/h3-5H,1-2H3

InChI Key

DPVSTMDDLHZGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)SC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 7 Methyl 2 Methylthio Benzo D Thiazole

Classical Cyclocondensation Approaches for Benzothiazole (B30560) Core Formation

The formation of the benzothiazole ring is a cornerstone of many synthetic routes. Classical methods predominantly rely on the cyclocondensation of 2-aminothiophenol (B119425) derivatives with various carbon electrophiles. ekb.egmdpi.com This approach is highly effective for installing substituents on the benzene (B151609) ring, as the substitution pattern of the final product is dictated by the starting 2-aminothiophenol.

Elaboration of 2-Aminothiophenol Derivatives

The most direct strategy to synthesize the 7-methylbenzothiazole core involves the use of 2-amino-6-methylthiophenol as the key starting material. This precursor contains the required methyl group at the correct position relative to the amine and thiol functionalities, ensuring the desired C-7 methylation in the final product. The condensation of this derivative with various one-carbon electrophiles leads to the formation of the thiazole (B1198619) ring.

Commonly employed reagents for this cyclization include carboxylic acids, aldehydes, and their derivatives. nih.govnih.gov For instance, condensation with a suitable carboxylic acid, often promoted by dehydrating agents like polyphosphoric acid (PPA) at high temperatures, yields the corresponding 2-substituted-7-methylbenzothiazole. derpharmachemica.comnih.gov Similarly, reaction with aldehydes in the presence of an oxidizing agent can afford the benzothiazole core. ekb.egmdpi.com The general mechanism involves an initial nucleophilic attack of the amino group on the carbonyl carbon, forming a Schiff base or amide intermediate, which then undergoes intramolecular cyclization via attack by the thiol group, followed by dehydration or oxidation to furnish the aromatic benzothiazole ring. ekb.eg

Table 1: Examples of Catalysts and Conditions for Benzothiazole Synthesis from 2-Aminothiophenols

Catalyst/Reagent Substrate Conditions Yield Reference
Polyphosphoric acid (PPA) Carboxylic Acids High Temperature (110-220 °C) Variable derpharmachemica.comnih.gov
H₂O₂/HCl Aldehydes Room Temperature, Ethanol Excellent (85-94%) nih.govmdpi.com
Samarium(III) triflate Carboxylic Acids Aqueous Media Good (72-92%) nih.govorganic-chemistry.org
Molecular Iodine Aldehydes DMF Good organic-chemistry.org
Microwave Irradiation Fatty Acids Solvent-free, P₄S₁₀ High nih.gov

This table presents generalized conditions for the synthesis of benzothiazoles; specific yields are dependent on the exact substrates used.

Role of Methyl Dithiocarbamate (B8719985) and Related Reagents

To directly form the 2-(methylthio) substituent during the cyclization process, reagents like carbon disulfide are pivotal. The reaction of 2-amino-6-methylthiophenol with carbon disulfide (CS₂) in an alkaline medium initially forms a dithiocarbamate intermediate. mdpi.com This intermediate can then undergo intramolecular cyclization to produce 7-methylbenzo[d]thiazole-2-thiol (also known as 7-methyl-2-mercaptobenzothiazole). Subsequent in-situ or separate methylation of this thiol with a methylating agent like dimethyl sulfate (B86663) or methyl iodide yields the final product, 7-Methyl-2-(methylthio)benzo[d]thiazole. mdpi.com

An alternative pathway involves the reaction of o-haloanilines (e.g., 2-halo-3-methylaniline) with carbon disulfide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govorganic-chemistry.org This method proceeds via a tandem reaction involving nucleophilic attack of the aniline (B41778) on CS₂, followed by an intramolecular nucleophilic aromatic substitution (SₙAr) to form the thiazole ring, yielding the 2-mercaptobenzothiazole (B37678) derivative, which can then be methylated. organic-chemistry.org

Introduction of the Methylthio Group at the C-2 Position

This strategy involves the synthesis of a 7-methylbenzothiazole core first, followed by the introduction of the methylthio group at the C-2 position. This is typically achieved by first creating a 2-mercapto derivative, which is then alkylated.

Nucleophilic Substitution Strategies

The most prevalent method for introducing the 2-methylthio group onto a pre-formed benzothiazole ring is through nucleophilic substitution. This process begins with the synthesis of 7-methyl-2-mercaptobenzothiazole (7-methyl-MBT). As described previously, this intermediate is readily available from the reaction of 2-amino-6-methylthiophenol and carbon disulfide. nih.gov

The 7-methyl-MBT exists in a tautomeric equilibrium with its thione form. The thiol form is nucleophilic and can be easily S-alkylated. rsc.org The reaction is typically carried out by treating 7-methyl-MBT with a methylating agent in the presence of a base. The base (e.g., sodium hydroxide, sodium bicarbonate) deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the methylating agent (e.g., methyl iodide, dimethyl sulfate) in a classic Sₙ2 reaction to afford this compound. nih.gov

Table 2: Reagents for S-Methylation of 2-Mercaptobenzothiazoles

Methylating Agent Base Solvent General Conditions Reference
Dimethyl sulfate Sodium Hydroxide Aqueous/Organic Room Temperature mdpi.com
Methyl iodide Sodium Ethoxide Methanol Room Temperature nih.gov
2-chloroethyl acrylate Sodium Bicarbonate Dimethylformamide 60 °C to reflux nih.gov

This table lists common reagents for the S-alkylation of the 2-mercaptobenzothiazole core.

Direct Methylthiolation Protocols

Directly converting the C-2 hydrogen of 7-methylbenzothiazole to a C-2 methylthio group is a less common approach. The C-2 position of the benzothiazole ring is known to be susceptible to functionalization. acs.org Modern synthetic methods have explored direct C-H functionalization pathways. For instance, the C-2 proton can be activated, allowing for subsequent reaction with a nucleophile. One such strategy involves the formation of thiazol-2-yl-triphenylphosphonium salts by reacting the benzothiazole with triphenylphosphine. acs.org These salts can then react with various nucleophiles. While direct reaction with a methylthiolate source via this method is not extensively documented for this specific substrate, it represents a potential synthetic avenue. However, compared to the cyclocondensation and S-alkylation strategies, direct C-H methylthiolation is not the preferred or most established route for synthesizing this compound.

Regioselective Functionalization at the C-7 Position

Introducing a methyl group regioselectively at the C-7 position of a pre-formed 2-(methylthio)benzo[d]thiazole is a significant synthetic challenge. Electrophilic aromatic substitution on the benzothiazole ring can be complex, often leading to mixtures of isomers, with substitution occurring at the C-4, C-5, C-6, or C-7 positions. acs.org

The most reliable and common method to ensure the correct C-7 substitution is to begin the synthesis with a benzene-ring precursor that already contains the methyl group in the desired location. As detailed in section 2.1.1, starting with 2-amino-6-methylthiophenol or a related compound like 3-methylaniline guarantees the methyl group's placement at the C-7 position of the final benzothiazole product.

For functionalizing an existing benzothiazole, advanced C-H activation techniques would be required. For related heterocyclic systems like 2,1,3-benzothiadiazole, methods such as iridium-catalyzed C-H borylation have been developed to install boryl groups at specific positions, including C-7. acs.orgnih.gov These boryl groups can then be converted to other functionalities through cross-coupling reactions. While theoretically applicable, such a multi-step C-H functionalization approach to introduce a methyl group at C-7 of 2-(methylthio)benzo[d]thiazole would be more complex and less atom-economical than starting with a pre-methylated precursor.

Strategies for Methyl Group Incorporation

The introduction of the methyl group at the 7-position of the benzothiazole ring is a critical step that dictates the initial choice of starting materials. The most effective strategy involves beginning the synthesis with a precursor that already contains the methyl group in the desired position. Specifically, the synthesis commences with 2-amino-3-methylthiophenol. This precursor ensures the regioselective placement of the methyl group at the 7-position of the final benzothiazole structure.

The synthesis of 2-amino-3-methylthiophenol itself can be a multi-step process, often starting from o-toluidine (B26562). A common route involves the reaction of o-toluidine with sodium thiocyanate (B1210189) in the presence of an acid, followed by a series of transformations including bromination and cyclization to form a 2-amino-4-methylbenzothiazole (B75042) intermediate. Subsequent hydrolysis under basic conditions cleaves the thiazole ring to yield the desired 2-amino-3-methylthiophenol google.com. The availability of this key precursor is paramount for the successful synthesis of the target compound.

Sequential Synthesis of Substituted Benzothiazoles

With the appropriately substituted aminothiophenol in hand, the synthesis proceeds in a sequential manner to construct the benzothiazole core and introduce the 2-(methylthio) substituent.

A widely employed and efficient method for the formation of the 2-mercaptobenzothiazole scaffold is the reaction of the corresponding 2-aminothiophenol with carbon disulfide. nih.gov In the case of this compound, 2-amino-3-methylthiophenol is treated with carbon disulfide, typically in the presence of a base, to yield 7-methyl-1,3-benzothiazole-2(3H)-thione. This reaction proceeds through the initial formation of a dithiocarbamic acid intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule.

The final step in the sequence is the introduction of the methylthio group. This is achieved through the S-alkylation of the 2-mercaptobenzothiazole intermediate. Treatment of 7-methyl-1,3-benzothiazole-2(3H)-thione with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base, results in the formation of this compound. This nucleophilic substitution reaction is generally high-yielding and provides the target compound in good purity.

Advanced Synthetic Techniques and Green Chemistry Initiatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzothiazoles. These advanced techniques aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The synthesis of benzothiazoles is particularly amenable to microwave irradiation, which can significantly reduce reaction times compared to conventional heating methods. ajol.infonih.govnih.govaip.orgmdpi.com The condensation of 2-aminothiophenols with various reagents, including aldehydes and carboxylic acids, has been successfully carried out under microwave conditions, often leading to higher yields and cleaner reaction profiles. ajol.infonih.govaip.org While a specific microwave-assisted synthesis of this compound has not been extensively reported, the individual steps of the sequential synthesis, such as the formation of the 2-mercaptobenzothiazole intermediate, are prime candidates for optimization using MAOS.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal of green chemistry. Many of the reactions involved in the synthesis of benzothiazoles can be performed under solvent-free conditions. nih.govrsc.orgnih.govchemrxiv.org For example, the condensation of 2-aminothiophenol with aldehydes or benzoyl chlorides to form 2-substituted benzothiazoles has been shown to proceed efficiently in the absence of a solvent, often with gentle heating or simple grinding of the reactants. nih.govrsc.orgnih.gov This approach not only reduces the environmental impact but also simplifies the work-up procedure, as the product can often be isolated by simple filtration and washing. The synthesis of this compound could potentially be adapted to solvent-free conditions, particularly in the formation of the initial benzothiazole ring.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. ajol.infoorganic-chemistry.org Several one-pot procedures have been developed for the synthesis of 2-substituted benzothiazoles. ajol.infoorganic-chemistry.org For instance, the reaction of an o-haloaniline, carbon disulfide, and a nucleophile can lead to the formation of 2-substituted benzothiazoles in a single step. While a specific one-pot synthesis for this compound is not well-documented, the development of such a process, possibly starting from 2-chloro-6-methylaniline, carbon disulfide, and a methylating agent, would represent a significant advancement in the synthesis of this compound.

Mechanistic Investigations of Formation and Derivatization Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcome of new transformations.

The formation of the benzothiazole ring from 2-aminothiophenol and carbon disulfide is believed to proceed through a well-established mechanistic pathway. The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbon atom of carbon disulfide. This initial addition reaction forms a dithiocarbamic acid intermediate. The proximate thiol group then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate. Subsequent elimination of a molecule of hydrogen sulfide (B99878) drives the reaction towards the formation of the stable aromatic benzothiazole ring system. nih.govnih.gov

Cyclization Mechanism Studies

The formation of the benzothiazole ring is a critical step, and its mechanism has been the subject of numerous studies. The two most relevant mechanisms for synthesizing the 7-methylbenzothiazole core are the cyclization of N-(3-methylphenyl)thiourea (Jacobsen cyclization) and the condensation of 3-methyl-2-aminothiophenol with a one-carbon synthon.

The Jacobsen cyclization involves the intramolecular oxidative C-S bond formation of an N-arylthiourea. ekb.eg For the synthesis of a 7-substituted benzothiazole, the precursor would be N-(m-tolyl)thiourea. The mechanism is believed to proceed through a radical pathway. nih.gov The reaction is initiated by an oxidizing agent, such as potassium ferricyanide (B76249) or halogens, which abstracts a hydrogen atom from the thiourea, leading to a resonance-stabilized radical intermediate. This radical then undergoes intramolecular cyclization onto the aromatic ring. The position of cyclization (ortho to the amino group) is directed by the nitrogen atom. Subsequent oxidation and tautomerization yield the 2-aminobenzothiazole (B30445) product. The regioselectivity leading to the 7-methyl product (cyclization at C2 of the tolyl ring) versus the 5-methyl product (cyclization at C6) depends on steric and electronic factors, though methods involving directed ortho-metalation can provide greater control. ekb.eg

An alternative and widely used pathway is the condensation reaction. This typically involves reacting an o-aminothiophenol with reagents like carbon disulfide, acyl chlorides, or aldehydes. documentsdelivered.com To form 7-methyl-2-mercaptobenzothiazole, 3-methyl-2-aminothiophenol would be reacted with carbon disulfide in the presence of a base. nih.govorganic-chemistry.org The proposed mechanism involves the initial nucleophilic attack of the more nucleophilic thiol group onto carbon disulfide, forming a dithiocarbamate intermediate. This is followed by an intramolecular nucleophilic attack from the amino group onto the thiocarbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable, aromatic benzothiazole ring system. organic-chemistry.org

Cyclization Method Precursor Key Reagents Proposed Intermediate Type
Jacobsen-type Oxidative CyclizationN-(m-tolyl)thioureaK3[Fe(CN)6] or Br2Radical Intermediate
Condensation Cyclization3-Methyl-2-aminothiophenolCarbon Disulfide (CS2)Dithiocarbamate

Substitution Reaction Mechanism Analysis

The 2-(methylthio) group in this compound can be substituted by various nucleophiles, making it a valuable synthetic intermediate. The reactivity is significantly enhanced by N-alkylation of the benzothiazole ring, which forms a benzothiazolium salt. This salt is highly susceptible to nucleophilic attack at the C2 position.

The mechanism for substitution reactions on these substrates has been studied, particularly with related 2-(perfluoroalkylthio)benzothiazolium salts. nih.govbeilstein-journals.orgsemanticscholar.org The reaction proceeds via an addition-elimination pathway. First, the nitrogen atom of this compound is quaternized using an alkylating agent (e.g., methyl triflate), forming the highly electrophilic N-methyl-7-methyl-2-(methylthio)benzothiazolium salt.

This benzothiazolium cation is then attacked by a nucleophile (Nu⁻) at the electron-deficient C2 carbon. This attack forms a transient, non-aromatic tetrahedral intermediate. The stability and subsequent fragmentation of this intermediate determine the reaction products. The methylthio group (-SMe) is a good leaving group, and its departure re-establishes the aromaticity of the thiazole ring, resulting in the 2-substituted-7-methylbenzothiazole product. This process is essentially a nucleophilic aromatic substitution (SNAr) reaction on a heterocyclic system.

Activation: N-alkylation of the benzothiazole nitrogen to form a benzothiazolium salt.

Nucleophilic Attack: Addition of the nucleophile to the C2 carbon.

Elimination: Departure of the methylthiolate (-SMe) leaving group to yield the final product.

This pathway allows for the introduction of a wide range of functionalities, including other thioethers, amines, and oxygen-based nucleophiles, at the 2-position of the benzothiazole ring. nih.govcas.cn

Intermediates Identification and Characterization

Direct isolation and characterization of reaction intermediates for the synthesis of this compound are challenging due to their transient nature. However, their existence is strongly supported by mechanistic studies of analogous benzothiazole syntheses and reactions.

In the Jacobsen-type cyclization of N-arylthioureas, the key intermediates are believed to be radical species. nih.gov While these are typically too short-lived for isolation, their presence can be inferred from kinetic studies and trapping experiments. For instance, the addition of radical scavengers like TEMPO can inhibit or quench the reaction, providing indirect evidence for a radical mechanism. researchgate.net

For the condensation pathway involving 3-methyl-2-aminothiophenol and carbon disulfide, a dithiocarbamate salt is a plausible and relatively stable intermediate that could potentially be characterized spectroscopically under controlled conditions before the final cyclization and dehydration steps. organic-chemistry.org When aldehydes are used as the C1 source instead of CS₂, the initial intermediate is a Schiff base (or imine), formed between the aromatic amine and the aldehyde. This Schiff base then undergoes intramolecular cyclization via attack of the thiol group. Such Schiff base intermediates are well-documented in the synthesis of various 2-substituted benzothiazoles.

In substitution reactions , the key intermediate is the N-alkylated benzothiazolium salt. nih.govsemanticscholar.org Unlike other transient species, these salts are often stable, isolable, and can be fully characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The formation of this intermediate activates the C2 position towards nucleophilic attack. The subsequent tetrahedral intermediate formed upon nucleophilic attack is highly unstable and readily eliminates the leaving group to restore aromaticity. Its existence is primarily inferred from kinetic data and computational modeling of the reaction pathway. semanticscholar.org

Reaction Type Plausible Intermediate Method of Characterization/Evidence
Oxidative CyclizationN-Arylthiourea RadicalRadical trapping experiments, kinetic studies
CondensationDithiocarbamate / Schiff BaseSpectroscopic analysis (NMR, IR) under controlled conditions
C2-SubstitutionN-Alkyl Benzothiazolium SaltIsolation and full characterization (NMR, MS, X-ray)
C2-SubstitutionTetrahedral AdductInferred from kinetics and computational studies

Structural Elucidation Through Advanced Spectroscopic and Diffraction Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Methyl-2-(methylthio)benzo[d]thiazole, a comprehensive analysis using ¹H-NMR, ¹³C-NMR, and two-dimensional NMR methods provides a complete map of its atomic framework.

Detailed analysis of the ¹H-NMR spectrum is necessary to assign specific chemical shifts to each proton, taking into account expected splitting patterns and coupling constants based on the substitution pattern.

Table 1: ¹H-NMR Chemical Shift Data for this compound No experimental data available in the search results.

Complementing the proton data, ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum would be expected to show signals for the nine carbons of the benzothiazole (B30560) core and the two methyl carbons. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, the carbon atom C2, bonded to both sulfur and nitrogen, is expected to appear significantly downfield. The carbons of the benzene (B151609) ring (C3a, C4, C5, C6, C7, C7a) will have shifts characteristic of aromatic systems, with the C7 carbon's shift being influenced by the attached methyl group.

A complete assignment requires correlating each signal to a specific carbon atom in the structure, often aided by computational predictions and 2D-NMR data.

Table 2: ¹³C-NMR Chemical Shift Data for this compound No experimental data available in the search results.

To definitively link the proton and carbon signals and establish the bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons. It would be used to confirm the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would allow for the unambiguous assignment of protonated carbons in both the aromatic ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular puzzle. For example, correlations from the C7-methyl protons to carbons C6, C7, and C7a would confirm the position of the methyl group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would be observed just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond within the thiazole (B1198619) ring gives rise to a characteristic strong absorption in the 1650-1550 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

C-S Stretching: Vibrations involving the carbon-sulfur bonds are typically weaker and found in the fingerprint region (below 1000 cm⁻¹).

Analysis of the precise frequencies and intensities of these bands allows for the confirmation of the key functional groups within the molecule.

Table 3: FT-IR Spectral Data for this compound No experimental data available in the search results.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing vibrations of the aromatic ring system and the C-S and S-S bonds, which often give strong Raman signals. The combination of both FT-IR and Raman data provides a more complete picture of the molecule's vibrational modes. Theoretical studies on benzothiazole and its derivatives often utilize Raman spectral analysis to complement experimental findings. researchgate.netcore.ac.uk

Specific applications for this compound would involve confirming the integrity of the benzothiazole core and analyzing the vibrations associated with the methyl and methylthio substituents.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Through controlled fragmentation, it also provides a wealth of structural information.

Due to a lack of publicly available mass spectrometry data for this compound, the following sections will utilize data from the structurally analogous parent compound, 2-(Methylthio)benzo[d]thiazole , to illustrate the analytical principles. The fragmentation patterns are expected to be similar, with notable differences arising from the presence of the 7-methyl group.

High-resolution mass spectrometry is critical for unequivocally confirming the elemental composition of a molecule by measuring its mass with very high precision. The theoretical monoisotopic mass of this compound (C9H9NS2) can be calculated by summing the exact masses of its constituent isotopes.

Theoretical Exact Mass Calculation for C9H9NS2:

9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000

9 x Hydrogen (¹H) = 9 x 1.007825 = 9.070425

1 x Nitrogen (¹⁴N) = 1 x 14.003074 = 14.003074

2 x Sulfur (³²S) = 2 x 31.972071 = 63.944142

Total (Monoisotopic Mass): 195.017641 u

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value (typically within 5 ppm) would serve to confirm the molecular formula C9H9NS2. For the analogous compound, 2-(methylthio)benzothiazole (B1198390) (C8H7NS2), the theoretical exact mass is 181.0020, and an experimental value obtained via LC-ESI-QTOF was reported as 182.0093 for the protonated molecule [M+H]⁺. massbank.eu

Fragmentation analysis provides a fingerprint of a molecule's structure by breaking it down into smaller, characteristic ions.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation by colliding the selected precursor ion with an inert gas. For the parent compound 2-(methylthio)benzothiazole, the protonated molecule ([M+H]⁺, m/z 182.0093) was fragmented using collision-induced dissociation (CID). massbank.eu Key fragments observed at a collision energy of 40V are detailed in the table below. The fragmentation likely involves cleavage of the methylthio group and subsequent ring fissions.

Table 1: ESI-MS/MS Fragmentation Data for 2-(Methylthio)benzo[d]thiazole ([M+H]⁺ = m/z 182.0) (Data sourced from MassBank, Record CSL2311106906) massbank.eu

Precursor m/zFragment m/zPutative Identity/Loss
182.0167.0[M+H - CH₃]⁺
182.0134.0[M+H - SCH₃]⁺
182.0108.0Benzene ring fragment
182.091.0C₇H₇⁺ or similar fragment

Electron Impact (EI-MS): EI is a higher-energy ionization technique that results in more extensive fragmentation directly in the ion source. The resulting mass spectrum shows a molecular ion (M⁺) and numerous fragment ions, which helps in structural elucidation. The NIST database contains an EI mass spectrum for 2-(methylthio)benzothiazole. nist.gov The most abundant ion (base peak) is the molecular ion at m/z 181, indicating the stability of the heterocyclic ring system. Other significant fragments arise from the loss of the methyl group and other parts of the molecule.

For this compound, the EI-MS spectrum would be expected to show a molecular ion at m/z 195. A key fragmentation pathway, in addition to those seen for the parent compound, could involve the loss of a hydrogen atom from the 7-methyl group to form a stable benzyl-type cation, or the loss of the entire methyl group.

Table 2: Major EI-MS Fragments for 2-(Methylthio)benzo[d]thiazole (M⁺ = m/z 181) (Data sourced from NIST Chemistry WebBook) nist.gov

m/zRelative IntensityPutative Identity/Loss
181100%M⁺ (Molecular Ion)
166~40%[M - CH₃]⁺
134~20%[M - SCH₃]⁺
108~15%[C₇H₆N]⁺
69~25%[C₃H₃S]⁺

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.

As of this writing, a search of crystallographic databases reveals no publicly available single-crystal X-ray structure for this compound. Therefore, its crystal system, space group, and specific unit cell parameters (a, b, c, α, β, γ) have not been reported in the literature.

Should a suitable crystal be grown and analyzed, the resulting data would provide the exact coordinates of each atom in the crystal lattice, confirming the connectivity and geometry of the molecule beyond any doubt.

Without a solved crystal structure, a definitive analysis of the intermolecular interactions for this compound in the solid state is not possible. However, based on its molecular structure, one can anticipate the types of non-covalent interactions that might govern its crystal packing.

The planar benzothiazole ring system makes it a candidate for π-π stacking interactions , where the electron-rich aromatic rings of adjacent molecules align. The presence of nitrogen and sulfur atoms, which are weak hydrogen bond acceptors, suggests that C-H···N or C-H···S weak hydrogen bonds could also play a role in stabilizing the crystal lattice. A full description of these interactions, including distances and angles, would require experimental determination via SC-XRD.

Computational Chemistry and Theoretical Investigations of 7 Methyl 2 Methylthio Benzo D Thiazole

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational efficiency, making it well-suited for studying organic molecules like benzothiazole (B30560) derivatives. acs.org Theoretical investigations on related compounds are frequently conducted using DFT methods, such as the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional, paired with a basis set like 6-31+G(d,p). acs.org

This level of theory is employed to perform full geometry optimization, which calculates the most stable conformation of the molecule by finding the minimum energy state on the potential energy surface. The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles. For the benzothiazole scaffold, these calculations help to understand how substituents, such as the methyl and methylthio groups, influence the planarity and geometry of the fused ring system. While specific geometric parameters for the 7-methyl derivative are not available, studies on similar structures confirm that DFT calculations are consistent with experimental data where available.

Ab initio methods, which are based on first principles without the use of empirical parameters, are also employed to study benzothiazole derivatives. The Hartree-Fock (HF) method is a foundational ab initio technique used to approximate the many-electron wavefunction and predict electronic structure.

Studies on compounds like 2-(4-methoxyphenyl)benzo[d]thiazole have utilized the HF method with the 6-311G(d,p) basis set to investigate their molecular structure and vibrational frequencies. ekb.eg While DFT methods like B3LYP are often found to be superior for correlating with experimental vibrational data, HF calculations provide a crucial baseline for understanding electronic properties. ekb.eg More advanced methods like Møller-Plesset perturbation theory (MP2) can be used to incorporate electron correlation for even more accurate predictions, although at a higher computational cost. These methods are vital for accurately describing the electronic landscape of the molecule, which governs its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, as it provides critical insights into a molecule's chemical reactivity and kinetic stability. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A theoretical study on 2-(methylthio)benzothiazole (B1198390), the parent structure of the title compound, provides valuable data on its frontier orbitals. acs.org The analysis of HOMO and LUMO energies is a reliable tool for evaluating the electron-donating and electron-accepting properties of molecules. acs.org

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons. In computational studies of 2-(methylthio)benzothiazole, the HOMO is typically distributed across the benzothiazole ring system and the sulfur atoms. This distribution indicates that these regions are the most susceptible to electrophilic attack. The energy of the HOMO is a direct indicator of the molecule's ionization potential.

The LUMO is the innermost orbital without electrons and serves as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. For 2-(methylthio)benzothiazole, the LUMO is also generally located over the aromatic ring system. This region is therefore the most likely site for nucleophilic attack. The LUMO energy is related to the molecule's electron affinity.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. acs.org A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which is associated with higher chemical reactivity, lower kinetic stability, and higher polarizability. acs.org

Conversely, a large energy gap signifies greater stability and lower reactivity. acs.org Computational studies using the B3LYP/6-31+G(d,p) level of theory have shown that among several benzothiazole derivatives, 2-(methylthio)benzothiazole has one of the lowest energy gaps, indicating it is a highly reactive and less stable molecule. acs.org This high reactivity is a key characteristic that would be modulated, but likely retained, with the addition of a methyl group at the 7-position.

Frontier Molecular Orbital Energies and Reactivity Descriptors for 2-(methylthio)benzo[d]thiazole*
ParameterValue (eV)Implication
EHOMO-6.19Electron-donating ability
ELUMO-1.19Electron-accepting ability
Energy Gap (ΔE = ELUMO - EHOMO)5.00High reactivity, low kinetic stability

*Data is for the parent compound 2-(methylthio)benzo[d]thiazole, calculated at the B3LYP/6-31+G(d,p) level, and serves as a model for 7-Methyl-2-(methylthio)benzo[d]thiazole. acs.org

Spectroscopic Property Prediction and Validation

Theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, allowing for the validation of experimental data and the interpretation of molecular structure and bonding.

Calculated NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. While studies on various benzothiazole derivatives have utilized this method to successfully predict and correlate theoretical shifts with experimental values, specific GIAO calculations for the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound are not reported in the available literature.

Simulated Vibrational Spectra (FT-IR, Raman)

Simulations of Fourier-Transform Infrared (FT-IR) and Raman spectra are crucial for assigning vibrational modes and understanding the structural characteristics of a molecule. DFT calculations are frequently employed to compute the harmonic vibrational frequencies. Although theoretical and experimental vibrational spectra have been analyzed for the parent benzothiazole and its 2-mercapto derivative, a detailed vibrational analysis for this compound is not available.

UV-Vis Absorption Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). It provides insights into the electronic transitions between molecular orbitals. Computational studies on 2-(methylthio)benzothiazole have identified HOMO-LUMO transitions as responsible for its primary absorption bands. researchgate.netugm.ac.id However, specific TD-DFT calculations detailing the absorption wavelengths (λmax), oscillator strengths, and electronic transitions for this compound have not been published.

Electrostatic Potential (MESP) Surface Analysis for Reactivity Preferences

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For the related compound 2-(methylthio)benzothiazole, MESP analysis has been conducted to identify reactive sites. researchgate.netugm.ac.id A similar analysis for the 7-methyl derivative, which would elucidate how the methyl group influences the electrostatic potential, is not found in the reviewed scientific papers.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) properties of molecules are of significant interest for applications in photonics and optoelectronics. Computational methods are used to predict properties like polarizability and hyperpolarizability. While the NLO properties of several other benzothiazole-based dyes and derivatives have been investigated theoretically, showing their potential as NLO materials, specific predictions for this compound are absent from the literature.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis helps to identify the most stable three-dimensional structures of a molecule by mapping its potential energy surface. This is particularly important for molecules with rotatable bonds. Studies on other complex benzothiazole derivatives have included conformational scans to determine the lowest energy conformers. However, a detailed conformational analysis and potential energy surface map for this compound is not documented.

Investigation of Biological Interaction Mechanisms and Target Identification of 7 Methyl 2 Methylthio Benzo D Thiazole Derivatives

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

While direct molecular docking studies on 7-Methyl-2-(methylthio)benzo[d]thiazole are not extensively documented in publicly available literature, studies on closely related 2-(methylthio)benzo[d]thiazole derivatives provide significant insights into their potential binding affinities and modes.

For instance, a study on the interaction between a 2-(methylthio)-benzothiazole derivative (BTS) and lysozyme (B549824) revealed a spontaneous thermodynamic process with a negative free energy of binding (ΔG) of -6.1 kcal/mol, indicating a favorable interaction. mdpi.com The primary binding mode identified was the insertion of the benzothiazole (B30560) moiety into a binding site of the lysozyme receptor. mdpi.com The interactions were predominantly aromatic and hydrophobic in nature. mdpi.com

In silico screening of various benzothiazole derivatives against different protein targets has shown a wide range of binding affinities, suggesting that the nature and position of substituents on the benzothiazole core play a critical role in determining the binding strength. For example, in a study of designed benzothiazole derivatives as potential GABA-aminotransferase inhibitors, compounds exhibited excellent mol dock scores ranging from -104.23 to -121.56, which were significantly better than the standard drugs phenytoin (B1677684) (-73.63) and carbamazepine (B1668303) (-62.45). wjarr.comresearchgate.netwjarr.com

Table 1: Predicted Binding Affinities of Selected Benzothiazole Derivatives against Various Protein Targets

Derivative ClassProtein TargetPredicted Binding Affinity (Docking Score/ΔG)
2-(methylthio)-benzothiazoleLysozyme-6.1 kcal/mol
Designed BenzothiazolesGABA-aminotransferase-104.23 to -121.56 (Mol Dock Score)

This table presents data from studies on benzothiazole derivatives to infer the potential binding affinities of this compound.

The stability of the protein-ligand complex is governed by various non-covalent interactions with specific amino acid residues within the binding pocket.

In the study of the 2-(methylthio)-benzothiazole derivative with lysozyme, the key interactions were identified as:

π-π T-shaped stacking: An aromatic edge-to-face interaction between the benzene (B151609) ring of the benzothiazole moiety and the aromatic amino acid residue TRP108. mdpi.com

Pi-alkyl interactions: Interactions between the 2-(methylthio)-benzothiazole moiety and non-aromatic residues ALA107 and ILE98. mdpi.com

Hydrogen bonding: Conventional hydrogen bonds contribute to the stability of the complex. mdpi.com

Pi-sulfur interaction: An interaction between the aromatic residue TRP63 and the sulfur atom of the thiazole (B1198619) ring. mdpi.com

Studies on other benzothiazole derivatives targeting different enzymes have also highlighted the importance of hydrogen bonding and hydrophobic interactions. For example, docking studies of benzothiazole derivatives with GABA-aminotransferase revealed multiple hydrogen bond interactions with amino acid residues such as N-Glu109 and N-Asn110. wjarr.comresearchgate.net The number of hydrogen bonds formed by some derivatives ranged from five to seven, indicating strong binding to the active site. wjarr.com

These findings suggest that the 7-methyl group of this compound could potentially engage in additional hydrophobic interactions within the binding pocket of its target protein, thereby influencing its binding affinity and selectivity.

Enzymatic Inhibition Mechanism Studies (In Vitro/Cell-Based)

Experimental studies have confirmed that benzothiazole derivatives can inhibit the activity of various enzymes, which is a key aspect of their therapeutic potential.

Topoisomerase II (Topo II) is a crucial enzyme in DNA replication and transcription, making it a significant target for anticancer drugs. nih.gov Several studies have demonstrated that benzothiazole derivatives act as inhibitors of human DNA topoisomerase IIα. researchgate.net

The mechanism of inhibition by these compounds is primarily as catalytic inhibitors . nih.govesisresearch.org Unlike Topo II poisons (e.g., etoposide) that stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, catalytic inhibitors disrupt the enzymatic activity of Topo II without increasing DNA cleavage. nih.govesisresearch.org For instance, the benzothiazole derivative BM3 was found to be a strong catalytic inhibitor of human topoisomerase IIα, but not a Topo II poison. researchgate.netesisresearch.org It is suggested that these compounds may act by directly interacting with the enzyme, potentially at the DNA-binding site or the catalytic site. researchgate.net

Some naphthalimide-benzothiazole conjugates have shown significant inhibition of topoisomerase IIα, with complete inhibition observed at concentrations as low as 1.5 μM. nih.gov

Table 2: Topoisomerase IIα Inhibitory Activity of Selected Benzothiazole Derivatives

Compound ClassIC50 ValueMechanism of Action
Naphthalimide-benzothiazole conjugates~1.5 µM (complete inhibition)Catalytic Inhibitor
3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3)39 nMCatalytic Inhibitor

This table presents data from studies on various benzothiazole derivatives to illustrate the potential Topoisomerase II inhibitory activity of compounds based on the this compound scaffold.

Currently, there is a lack of specific research in the public domain investigating the direct modulation of myeloperoxidase (MPO) activity by this compound or its close derivatives. MPO is an important enzyme in the innate immune system, and its modulation can have significant effects on inflammation and oxidative stress. Further research is required to determine if this class of compounds interacts with and modulates the activity of MPO.

The benzothiazole scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of other enzyme systems.

Carbonic Anhydrase (CA): Novel benzothiazole derivatives incorporating amino acid moieties have demonstrated inhibitory properties against human carbonic anhydrase isoenzymes hCA I and hCA II, with inhibition constants in the micromolar range. nih.gov The thiazole ring and a methyl sulfonyl group were found to be important for this inhibitory activity. nih.gov

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): In the context of Alzheimer's disease, novel benzothiazole derivatives have been synthesized as dual inhibitors of AChE and MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. anadolu.edu.tr

Other Kinases and Enzymes: Benzothiazole derivatives have also been investigated as inhibitors of p56lck tyrosine kinase, GABA-aminotransferase, and E. coli dihydroorotase, showcasing the broad enzymatic inhibitory potential of this chemical scaffold. wjarr.comnih.govbiointerfaceresearch.com

Table 3: Inhibitory Activity of Benzothiazole Derivatives against Other Enzyme Systems

Derivative ClassTarget EnzymeInhibitory Activity (IC50/Ki)
Amino acid-benzothiazole conjugatesCarbonic Anhydrase I & IIMicromolar range
Piperazine-substituted benzothiazolesAcetylcholinesterase (AChE)23.4 ± 1.1 nM
Piperazine-substituted benzothiazolesMonoamine Oxidase B (MAO-B)40.3 ± 1.7 nM

This table summarizes the inhibitory activities of various benzothiazole derivatives against different enzymes, suggesting potential areas of investigation for this compound.

Receptor Modulation Investigations (In Vitro/Cell-Based)

The anticancer effects of benzothiazole derivatives are often linked to their ability to interact with and modulate the function of specific cellular receptors and signaling proteins.

Benzothiazole derivatives have been shown to interact with various cellular targets, including tubulin and specific cell surface receptors. One key mechanism is the inhibition of tubulin polymerization, a critical process for cell division. Certain benzothiazole-based compounds act as antimitotic agents by binding to the colchicine (B1669291) site on tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com

Additionally, specific series of benzothiazole derivatives have been designed and evaluated for their binding affinity and functional activity on cannabinoid receptors. For instance, N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives have demonstrated high affinity and selectivity for CB2 receptors, with some compounds showing agonistic activity in the low nanomolar range. researchgate.net Other studies point to the role of benzothiazole scaffolds in inhibiting crucial enzymes involved in cancer progression, such as EGFR, VEGFR, and PI3K, underscoring their potential for receptor modulation. mdpi.com The oncogenic transcription factor FOXM1 has also been identified as a target, with novel benzothiazole derivatives showing potent inhibition of its DNA-binding domain. nih.gov

Derivatives of the benzothiazole scaffold can exert their biological effects by interfering with key signal transduction pathways that regulate cell proliferation, survival, and apoptosis.

One significant pathway modulated by these compounds is the Ras/MEK/ERK signaling cascade, which is often hyperactivated in cancer. Certain benzothiazole-pyrrole conjugates have been shown to down-regulate the expression of Ras and its downstream effectors, including MEK1 and ERK1/2. nih.gov This inhibition blocks the transmission of growth signals from the cell surface to the nucleus, thereby controlling cell proliferation. nih.gov

Another critical pathway affected is the NF-κB signaling pathway, which plays a central role in inflammation and cancer. Studies on 2-substituted benzothiazole derivatives in hepatocellular carcinoma cells revealed that they mediate their antiproliferative and anti-inflammatory effects through the NF-κB/COX-2/iNOS signaling pathway. nih.gov Furthermore, some aminobenzothiazole derivatives have been found to enhance p53 signaling, a crucial tumor suppressor pathway, by stabilizing thermolabile p53 cancer mutants. nih.gov

Cellular Pathway Modulation Studies (Cell-Based)

Cell-based assays have demonstrated that benzothiazole derivatives can effectively modulate cellular pathways, leading to cancer cell death and the halting of proliferation.

A primary mechanism of anticancer activity for many benzothiazole derivatives is the induction of apoptosis. This programmed cell death is often preceded by cell cycle arrest, particularly at the G2/M checkpoint. nih.govnih.gov Treatment of cancer cells with certain benzothiazole compounds leads to a significant accumulation of cells in the G2/M phase in a dose- and time-dependent manner. mdpi.comresearchgate.net This arrest is associated with the deregulation of key cell cycle proteins, including CDK1, CyclinB1, and CDC25c. nih.gov The mechanism can involve the generation of reactive oxygen species (ROS) and subsequent DNA double-strand breaks, which trigger the G2/M checkpoint. nih.gov

The tumor suppressor protein p53 is a critical mediator in this process. Some aminobenzothiazole derivatives can reactivate mutant p53, specifically the Y220C mutant, by binding to a pocket created by the mutation and stabilizing the protein. nih.gov This stabilization leads to the increased transcription of p53 target genes that promote apoptosis and cell cycle arrest, such as p21 and PUMA. nih.gov Other in-silico studies have focused on designing benzothiazole derivatives that act as inhibitors of the p53-MDM2 interaction, which is a key negative regulatory mechanism of p53. nih.gov By blocking this interaction, these compounds can increase p53 levels and enhance its tumor-suppressive functions. nih.gov

Benzothiazole derivatives have demonstrated potent antiproliferative activity across a wide range of human cancer cell lines. nih.gov The efficacy of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), with numerous derivatives showing activity in the micromolar to nanomolar range. nih.govsemanticscholar.org For example, certain pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibit potent and broad-spectrum inhibitory activities against various cancer cell lines. semanticscholar.org Similarly, indole-based hydrazine (B178648) carboxamide benzothiazole derivatives have shown exceptional potency, particularly against colon cancer cells. nih.govtandfonline.com The antiproliferative effects are observed in cancers of the breast, lung, colon, kidney, and liver, among others. nih.govnih.govtandfonline.com

Table 1: Antiproliferative Activity of Selected Benzothiazole Derivatives in Human Cancer Cell Lines

Compound Type/ReferenceCancer Cell LineCell Line OriginIC50 / GI50 Value (µM)
Indole based hydrazine carboxamide (Scaffold 12) nih.govtandfonline.comHT29Colon Cancer0.015
Indole based hydrazine carboxamide (Scaffold 12) nih.govtandfonline.comH460Lung Cancer0.28
Indole based hydrazine carboxamide (Scaffold 12) nih.govtandfonline.comMDA-MB-231Breast Cancer0.68
3,5-bis-trifluoromethylphenylurea (Compound 8) nih.govACHNRenal Cancer0.542
Hydrazine based benzothiazole (Compound 11) nih.govtandfonline.comHeLaCervical Cancer2.41
Naphthalimide derivative (Compound 67) nih.govHT-29Colon Cancer3.47
2-Substituted benzothiazole (Compound A) nih.govHepG2Liver Cancer56.98 (at 24h)
2-Substituted benzothiazole (Compound B) nih.govHepG2Liver Cancer59.17 (at 24h)

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the benzothiazole scaffold to design more potent and selective anticancer agents. rjptonline.orgchula.ac.th These studies have revealed that the type and position of substituents on the benzothiazole ring system significantly influence biological activity. rjptonline.org

The C-2 position of the benzothiazole ring is a common site for modification. Attaching moieties like 2-(4-hydroxy-methoxy benzylidene)-hydrazino at this position can remarkably enhance anti-tumor potential. nih.govtandfonline.com Quantitative structure-activity relationship (GQSAR) analyses have indicated that substituting hydrogen bond acceptors and hydrophobic groups at certain positions can potentiate anticancer activity. chula.ac.th For instance, the substitution of aryl or heteroaryl rings is favored over more hydrophilic groups. chula.ac.th

Substitutions on the benzene ring of the benzothiazole core are also critical. The presence of an electron-withdrawing group, such as fluorine, at the C-7 position has been shown to enhance cytotoxicity. tandfonline.com Conversely, modifications at other positions can also be beneficial. For example, a substituted pyrimidine-containing benzothiazole with two methyl groups and a methylthio (SCH3) group exhibited excellent growth inhibition against lung, breast, and renal cancer cell lines. nih.govtandfonline.com These SAR studies provide a rational basis for the future design of novel this compound derivatives with improved therapeutic profiles.

Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Benzothiazole Derivatives

Structural ModificationPositionEffect on Anticancer ActivityReference
Hydrophobic groups (e.g., aryl, heteroaryl rings)General (R1 fragment)Potentiates activity chula.ac.th
Hydrogen Bond AcceptorsGeneral (R1 fragment)Potentiates activity chula.ac.th
2–(4-hydroxy-methoxy benzylidene)-hydrazino moietyC-2Remarkably enhances potential nih.govtandfonline.com
Electron-withdrawing groups (e.g., on linked benzyl (B1604629) ring)C-2 substituentIncreases activity nih.gov
Fluorine atomC-7Enhances cytotoxicity tandfonline.com
Two methyl and one SCH3 group (on linked pyrimidine)C-2 substituentExcellent growth inhibition nih.govtandfonline.com

Impact of Substituent Variations on Binding Affinity and Mechanism

Research into the structure-activity relationships (SAR) of various benzothiazole analogs has provided valuable insights. For instance, the introduction of a methoxy (B1213986) group at the C-6 position has been shown to dramatically enhance kinase-targeted anticancer activity. mdpi.com In one study, 2-substituted benzothiazole analogues with a C-6 methoxyphenyl group demonstrated potent inhibition against Abl kinases. mdpi.com Similarly, the presence of strong electron-withdrawing groups like fluorine can enhance anticancer activity and improve desirable pharmacological properties such as biological half-life, receptor binding capability, and lipophilicity. researchgate.net

In the context of this compound derivatives, modifications can be envisioned at several positions. Alterations to the 7-methyl group, the 2-methylthio group, or the addition of new substituents to the benzene ring would be expected to modulate biological activity. For example, replacing the methyl groups with larger alkyl chains could enhance lipophilicity, potentially improving membrane permeability. Conversely, introducing polar groups could increase water solubility.

The anti-inflammatory activity of thiazole and benzothiazole derivatives has been linked to their function as selective cannabinoid CB2 receptor agonists. nih.gov A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides showed high affinity and selectivity for CB2 receptors, with binding affinities in the picomolar to low nanomolar range. nih.gov This highlights that modifications at the 2-position of the benzothiazole core are critical for specific receptor interactions. For derivatives of this compound, changing the 2-(methylthio) group to various substituted amide or urea (B33335) functionalities could redirect or enhance binding to different receptors.

The following table summarizes representative findings on how substituent variations on the general benzothiazole scaffold affect biological activity.

Scaffold/Derivative Substituent(s) Position(s) Observed Biological Effect
BenzothiazoleMethoxy (–OCH₃)6Enhanced kinase inhibition for anticancer activity. mdpi.com
BenzothiazoleFluorine (–F)-Increased lipophilicity and receptor binding. researchgate.net
BenzothiazoleChloro (–Cl) or Dimethyl6, 7 (on a linked chroman-4-one moiety)Significant activity against Staphylococcus aureus and Mycobacterium tuberculosis.
N-benzothiazol-ylidene carboxamide3-(trifluoromethyl)benzamide2Remarkable protection against DSS-induced acute colitis in mice. nih.gov
BenzothiazoleNitro (–NO₂)2 or 3 (on a linked aromatic ring)A decrease in antifungal activity was noted. ijper.org

These examples underscore the principle that even minor chemical modifications can lead to substantial changes in binding affinity and biological mechanism.

Correlations between Electronic Structure and Biological Response

The electronic properties of a molecule are fundamental to its reactivity and its ability to interact with biological targets. scirp.org For benzothiazole derivatives, there is a distinct correlation between their electronic structure and observed biological responses. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the molecular electrostatic potential (MEP), provide insight into the molecule's reactivity and potential binding sites. scirp.orgindexcopernicus.com

The HOMO-LUMO energy gap is a particularly important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive, which can correlate with higher biological activity. scirp.org Substituents on the benzothiazole ring can significantly alter this energy gap. For example, theoretical studies have shown that substitutions at the 2-position of the benzothiazole ring can lead to a progressive increase in the energy gap, suggesting a reduction in the reactivity of the parent benzothiazole molecule. scirp.org

Electron-donating groups (like methyl, –CH₃) and electron-withdrawing groups (like nitro, –NO₂) at different positions on the ring system modify the electron density distribution across the molecule. researchgate.netmdpi.com This, in turn, affects the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to enzyme active sites or receptors. nih.gov For instance, the presence of electron-donating groups has been found to be less favorable for certain anti-inflammatory activities in a series of thiazole derivatives. mdpi.com

The Molecular Electrostatic Potential (MEP) surface helps to identify the electron-rich and electron-deficient regions of a molecule. indexcopernicus.com These regions are indicative of sites prone to electrophilic or nucleophilic attack, respectively, and can help predict potential binding interactions with biological macromolecules. indexcopernicus.com In the case of this compound, the nitrogen and sulfur heteroatoms are expected to be electron-rich regions, potentially involved in coordinating with metal ions in metalloenzymes or forming hydrogen bonds.

The table below illustrates the calculated effects of different substituents at the 2-position on the electronic properties of the parent benzothiazole (BTH) molecule, as determined by Density Functional Theory (DFT) calculations.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE in eV) Hardness (η) Softness (S)
BTH-6.447-1.1855.2622.6310.190
2-SH_BTH-6.160-1.4164.7442.3720.211
2-NH₂_BTH-5.698-0.8064.8922.4460.204
2-OH_BTH-5.990-1.0474.9432.4710.202
2-SCH₃_BTH-6.075-1.2654.8102.4050.208

This data is representative of general benzothiazole derivatives and is intended for illustrative purposes. scirp.org

Applications As Research Probes and Synthetic Intermediates

Role as Building Blocks in Complex Organic Synthesis

In organic synthesis, the benzothiazole (B30560) core is a valued scaffold for constructing more complex, biologically active molecules. The 2-(methylthio) group in 7-Methyl-2-(methylthio)benzo[d]thiazole serves as a versatile functional handle. It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 2-position of the benzothiazole ring.

For instance, the methylthio group can be displaced by amines, alcohols, or other nucleophiles to create libraries of 2-substituted-7-methylbenzothiazoles. This reactivity is foundational to its role as a synthetic building block. While specific examples detailing the use of this compound are scarce, a study on the synthesis of novel benzo[d]thiazole-hydrazone analogues utilized the related compound, 7-Methylbenzo[d]thiazol-2-amine, as a starting material to build more complex structures with potential therapeutic activities. nih.gov This demonstrates the utility of the 7-methylbenzothiazole scaffold in the synthesis of elaborate molecular architectures. The 2-(methylthio) derivative represents a complementary precursor, offering a different synthetic route to access diverse chemical space. targetmol.com

Table 1: Potential Synthetic Transformations of this compound

Precursor Reagent/Condition Product Type Potential Application
This compound Primary/Secondary Amine 2-Amino-7-methylbenzothiazole Derivatives Pharmaceutical Scaffolds
This compound Alcohol/Phenol + Base 2-Alkoxy/Aryloxy-7-methylbenzothiazole Derivatives Material Science Intermediates
This compound Organometallic Reagents (e.g., Grignard) 2-Alkyl/Aryl-7-methylbenzothiazole Derivatives Organic Electronics Components

This table is illustrative of the potential chemical reactivity and is based on general principles of benzothiazole chemistry, not on specific documented reactions of this compound.

Potential as Molecular Probes for Biological Systems

Benzothiazole derivatives are widely employed in the development of fluorescent probes for detecting specific ions and biomolecules within biological systems. nih.gov These probes often work on principles such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). rsc.orgmdpi.com The fluorescence properties of the benzothiazole core can be modulated by the substituent at the 2-position.

While this compound itself is not reported as a fluorescent probe, it serves as an excellent precursor for creating such tools. The methylthio group can be substituted with fluorogenic or analyte-responsive moieties. For example, replacing the methylthio group with a receptor designed to bind a specific metal ion or biomolecule could yield a "turn-on" or "turn-off" fluorescent sensor. mdpi.com The development of benzothiazole-based probes for thiols, hydrogen peroxide, and various metal ions highlights the adaptability of this scaffold for bioimaging applications. nih.govrsc.orgmdpi.com The 7-methyl group on the benzene (B151609) ring could also subtly influence the photophysical properties, such as quantum yield or emission wavelength, potentially allowing for fine-tuning of the probe's characteristics.

Precursors for Advanced Material Science Research (e.g., dyes, photosensitizers, fluorescent markers)

The benzothiazole nucleus is a key component in many organic dyes and functional materials due to its rigid, planar structure and extended π-conjugated system, which are conducive to strong light absorption and emission. mdpi.com These properties are essential for applications like fluorescent markers, organic light-emitting diodes (OLEDs), and photosensitizers.

This compound can be considered a valuable intermediate in the synthesis of such advanced materials. The reactivity of the 2-methylthio group allows for the coupling of this benzothiazole unit to other aromatic or heterocyclic systems, thereby extending the π-conjugation and shifting the absorption and emission spectra to longer wavelengths. This is a common strategy in the design of novel dyes and fluorescent materials. mdpi.comekb.eg For example, coupling reactions could be used to synthesize molecules with tailored optical and electronic properties for specific applications in material science. The benzothiazole scaffold is known to be a component in imaging agents, electroluminescent devices, and fluorescence materials, underscoring the potential of its derivatives in this field. mdpi.com

Future Directions in Research on 7 Methyl 2 Methylthio Benzo D Thiazole

Exploration of Novel Synthetic Pathways

While traditional methods for synthesizing benzothiazoles are well-established, future research will focus on developing more efficient, sustainable, and environmentally benign pathways for 7-Methyl-2-(methylthio)benzo[d]thiazole. airo.co.inmdpi.comnih.gov The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and use safer reagents. airo.co.in

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for benzothiazole (B30560) derivatives. airo.co.inscielo.br Future studies could optimize microwave-assisted reactions for the synthesis of this compound, potentially using eco-friendly solvents like ethanol or even solvent-free conditions. airo.co.in

Novel Catalytic Systems: Research into new catalysts is a major frontier. This includes the use of heterogeneous catalysts like KF·Al₂O₃, which can be easily recovered and recycled, and biocatalysts. nih.gov The development of metal-free catalytic systems is also a significant goal to create more sustainable processes. nih.govresearchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can dramatically improve efficiency. nih.govresearchgate.net Applying these strategies to the synthesis of this compound from readily available starting materials would be a significant advancement.

Synthesis StrategyPotential AdvantagesRelevant Precursors
Microwave-Assisted SynthesisReduced reaction time, increased yields, energy efficiency. airo.co.inscielo.brSubstituted 2-aminothiophenols and various reagents.
Green CatalysisUse of recyclable catalysts, reduced environmental impact, milder reaction conditions. researchgate.netAryl aldehydes, benzoyl chlorides. nih.govresearchgate.net
Solvent-Free SynthesisMinimized waste, avoidance of hazardous solvents, improved safety. airo.co.innih.gov2-aminothiophenol (B119425) and corresponding acid chlorides or anhydrides. nih.gov

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior. mdpi.comresearchgate.net Future research on this compound will heavily rely on advanced computational modeling to elucidate reaction mechanisms, predict properties, and guide experimental design.

Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure of molecules. nih.govscirp.org For this compound, DFT calculations can be employed to:

Predict Molecular Geometry and Stability: Optimize the three-dimensional structure of the molecule and calculate its thermodynamic properties. mdpi.comresearchgate.net

Analyze Electronic Properties: Determine the distribution of electrons within the molecule by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

Simulate Spectroscopic Data: Predict spectral data such as ¹H and ¹³C NMR chemical shifts, which can aid in the structural confirmation of synthesized compounds. mdpi.com

Elucidate Reaction Mechanisms: Model the transition states and energy profiles of potential synthetic reactions to understand how the compound is formed, which can help in optimizing reaction conditions. researchgate.netnih.gov

Computational MethodApplication in ResearchPredicted Outcomes
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity. nih.govscirp.orgHOMO-LUMO energy gap, molecular electrostatic potential maps, reaction pathways. mdpi.comscirp.org
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption spectra. scirp.orgUV-Vis absorption wavelengths and corresponding electronic transitions. scirp.org
Molecular DockingInvestigation of interactions with biological targets. mdpi.commdpi.comBinding affinity, identification of key interacting amino acids. mdpi.comrsc.org

Development of New Biological Targets and Mechanistic Insights

The benzothiazole scaffold is present in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comnih.govjchemrev.com A key future direction is to screen this compound against a variety of biological targets to identify novel therapeutic applications.

Initial research could focus on targets where other benzothiazole derivatives have shown promise:

Enzyme Inhibition: Many benzothiazoles act as enzyme inhibitors. mdpi.com Potential targets for this compound could include kinases (like EGFR, PI3K), carbonic anhydrases, and monoamine oxidase. mdpi.comtandfonline.comacs.orgwikipedia.org

Anticancer Activity: Given that numerous benzothiazole derivatives exhibit potent anticancer properties, this compound should be evaluated against various cancer cell lines. nih.govtandfonline.comresearchgate.net Mechanistic studies could investigate its ability to induce apoptosis or arrest the cell cycle. nih.govtandfonline.com

Antimicrobial Effects: The rise of antibiotic resistance necessitates the search for new antimicrobial agents. scielo.br this compound could be tested against a panel of pathogenic bacteria and fungi.

Antidiabetic Potential: Some benzothiazoles have shown hypoglycemic activity through mechanisms like the activation of AMPK. acs.org This presents another avenue for investigation.

Understanding the mechanism of action is crucial. nih.gov Once a biological activity is identified, further studies will be needed to pinpoint the specific molecular interactions responsible for the effect, which can be aided by techniques like molecular docking. nih.gov

Integration with Emerging Technologies in Chemical Research

The landscape of chemical research is being transformed by new technologies that can accelerate the pace of discovery. researchgate.netmdpi.com Future studies on this compound should integrate these emerging tools.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can analyze vast datasets to predict the properties and biological activities of new molecules. premierscience.comdoaj.org These tools can be used to screen virtual libraries of benzothiazole derivatives, including this compound, to prioritize compounds for synthesis and testing, thus saving time and resources. premierscience.comjsr.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov Establishing an efficient synthesis for this compound would enable its inclusion in HTS campaigns to uncover new biological functions.

Advanced Analytical Techniques: Modern instrumental methods are vital for the construction and characterization of complex heterocyclic compounds. msesupplies.com The continued application of advanced NMR, mass spectrometry, and crystallographic techniques will be essential for unequivocally confirming the structure and purity of this compound and its potential derivatives.

By embracing these future directions, the scientific community can systematically explore the properties and potential applications of this compound, building upon the rich chemistry of the benzothiazole family to drive innovation in medicine and materials.

Q & A

Q. Basic

  • 1^1H/13^13C-NMR : Confirms substituent positions (e.g., δ 7.89 ppm for –NCH in hydrazones) .
  • HRMS : Validates molecular formulas (e.g., [M+1] = 302.0428 for C₁₅H₁₂ClN₃S) .
  • IR Spectroscopy : Identifies functional groups (e.g., 3348 cm⁻¹ for N-H stretching) .
  • Melting Point Analysis : Ensures purity (e.g., 188–189°C for 2-(4-chlorobenzylidene)hydrazinyl derivatives) .

How does solvent polarity influence tautomerism in benzothiazole derivatives during synthesis?

Advanced
Solvent choice impacts equilibrium between tautomers like benzo[4,5]thiazolo[3,2-d]tetrazole (1a ) and 2-azidobenzo[d]thiazole (2a ). In CDCl₃, 1^1H-NMR reveals a 1.8:1 ratio of 1a:2a , shifting to 1:1 after 1 hour . Polar solvents stabilize azide forms, while nonpolar media favor tetrazole tautomers. This affects reactivity in click chemistry (e.g., CuAAC reactions) and requires careful solvent selection to control product distribution .

What in vitro assays are used to evaluate cytotoxicity, and how are results interpreted?

Basic
The MTT assay is standard for cytotoxicity screening. For example, thiazole derivatives are tested against MCF-7 breast cancer cells at 24–72 hours. IC₅₀ values are calculated using dose-response curves, with compounds showing <10 µM activity prioritized for further study. Positive controls (e.g., doxorubicin) and statistical validation (e.g., ANOVA) ensure reliability .

What strategies improve catalytic efficiency in cross-coupling reactions for benzothiazole derivatives?

Q. Advanced

  • Catalyst Optimization : NiCl₂(dppf) with 2,2'-bipyridine enhances turnover in arylations.
  • Microwave Irradiation : Reduces reaction time (e.g., 1–2 hours vs. 12–24 hours conventionally).
  • Substituent Tolerance : Electron-deficient aryl groups (e.g., -NO₂) improve coupling yields (94%) compared to electron-rich systems (41%) .

How are hydrazone derivatives synthesized, and what biological applications do they target?

Basic
Hydrazones are formed by refluxing 7-methylbenzo[d]thiazol-2-amine with substituted benzaldehydes. These derivatives exhibit antimicrobial and antitumor potential , with nitro-substituted analogues showing enhanced activity due to improved electron affinity. Applications include targeting P. aeruginosa quorum sensing (lasB-gfp reporter assays) and cancer cell proliferation .

What challenges arise in selective functionalization of the benzothiazole core?

Q. Advanced

  • Regioselectivity : Alkylation at C6 vs. C2 positions depends on steric and electronic factors. For example, bulky substituents on triazole rings hinder C6 modifications .
  • Sensitive Functional Groups : Azide intermediates require inert conditions to avoid decomposition.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions but may promote side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.